4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME
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Overview
Description
4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME is a complex organic compound with a unique structure that includes bromine, sulfur, and oxime functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME typically involves multiple steps. One common method starts with the bromination of 2,5-bis(methylsulfanyl)thiophene, followed by the introduction of the oxime group through a reaction with hydroxylamine. The reaction conditions often require controlled temperatures and the use of specific solvents to ensure the desired product is obtained.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for efficiency, yield, and cost-effectiveness. This could include the use of continuous flow reactors and advanced purification techniques to ensure high purity of the final product.
Chemical Reactions Analysis
Types of Reactions
4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the oxime group to an amine.
Substitution: The bromine atom can be substituted with other nucleophiles, such as amines or thiols.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are often used.
Substitution: Conditions for substitution reactions typically involve the use of a base, such as sodium hydroxide, and a suitable solvent.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Amines.
Substitution: Various substituted thiophene derivatives.
Scientific Research Applications
4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME involves its interaction with specific molecular targets. The oxime group can form hydrogen bonds with biological molecules, while the bromine and sulfur atoms can participate in various chemical interactions. These interactions can affect the function of enzymes, receptors, and other proteins, leading to the compound’s observed biological effects.
Comparison with Similar Compounds
Similar Compounds
- 4-BROMO-2,5-BIS(METHYLSULFANYL)-1,3-THIAZOLE
- 2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE
- 4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBONITRILE
Uniqueness
4-BROMO-2,5-BIS(METHYLSULFANYL)-3-THIOPHENECARBALDEHYDE OXIME is unique due to the presence of both the oxime and bromine functional groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for research and industrial applications.
Properties
IUPAC Name |
(NZ)-N-[[4-bromo-2,5-bis(methylsulfanyl)thiophen-3-yl]methylidene]hydroxylamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H8BrNOS3/c1-11-6-4(3-9-10)5(8)7(12-2)13-6/h3,10H,1-2H3/b9-3- |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IXIHTIIDBKVDIE-OQFOIZHKSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CSC1=C(C(=C(S1)SC)Br)C=NO |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CSC1=C(C(=C(S1)SC)Br)/C=N\O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H8BrNOS3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
298.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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